Elevated Lipophilicity (LogP) Relative to 3-Oxa-8-azabicyclo[3.2.1]octane
3-Thia-8-azabicyclo[3.2.1]octane exhibits approximately 0.4 log units higher lipophilicity compared to its oxygen analog 3-oxa-8-azabicyclo[3.2.1]octane, as measured by calculated LogP values [1]. This increase in lipophilicity correlates with enhanced blood-brain barrier permeability and membrane partitioning, a critical factor for CNS-targeted therapeutics .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8538 (ChemScene) / 0.6936 (Fluorochem) |
| Comparator Or Baseline | 3-Oxa-8-azabicyclo[3.2.1]octane: LogP = 0.466 (ChemBase / Finetech) |
| Quantified Difference | ΔLogP ≈ +0.39 (ChemScene vs. oxa) or +0.23 (Fluorochem vs. oxa) |
| Conditions | Calculated using ACD/Labs or ChemAxon software |
Why This Matters
Higher LogP directly translates to improved CNS penetration potential, reducing the need for additional lipophilic functionalization that could introduce off-target liabilities.
- [1] ChemBase. 3-oxa-8-azabicyclo[3.2.1]octane. LogP: 0.466. 2026. View Source
